1-Benzyl-1-azaspiro[4.4]non-6-ene
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Overview
Description
1-Benzyl-1-azaspiro[4.4]non-6-ene is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a nitrogen-containing spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-azaspiro[4.4]non-6-ene can be synthesized through several methods. One notable method involves the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway . The reaction conditions are typically mild, often carried out at room temperature, making it an efficient and practical approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the gold-catalyzed spirocyclization method mentioned above provides a scalable route for its synthesis. The use of gold catalysts and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-azaspiro[4.4]non-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the spirocyclic structure.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the spirocyclic structure.
Scientific Research Applications
1-Benzyl-1-azaspiro[4.4]non-6-ene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 1-Benzyl-1-azaspiro[4.4]non-6-ene exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent .
Comparison with Similar Compounds
Azaspirene: Contains a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton and is known for its angiogenesis inhibitory properties.
Pseurotins: Share a similar spirocyclic structure but differ in functional groups and biological activities.
Synerazol: Another spirocyclic compound with distinct biological properties.
Uniqueness: 1-Benzyl-1-azaspiro[44]non-6-ene is unique due to its benzyl group and the specific arrangement of the spirocyclic structure
Conclusion
1-Benzyl-1-azaspiro[4.4]non-6-ene is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study, with ongoing research exploring its full potential.
Properties
CAS No. |
78877-19-7 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-benzyl-1-azaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C15H19N/c1-2-7-14(8-3-1)13-16-12-6-11-15(16)9-4-5-10-15/h1-4,7-9H,5-6,10-13H2 |
InChI Key |
QJBLDLFYCYRBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC=C2)N(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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